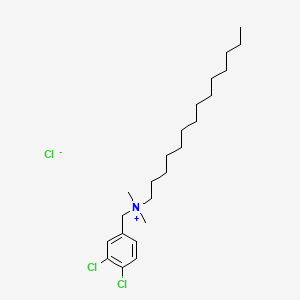
Propyl dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of dichloroacetic acid where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Propyl dichloroacetate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize the released hydrochloric acid.
Major Products Formed
Hydrolysis: Dichloroacetic acid and propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl dichloroacetate has several scientific research applications, including:
Mechanism of Action
Propyl dichloroacetate exerts its effects primarily through the inhibition of pyruvate dehydrogenase kinase, an enzyme that regulates the pyruvate dehydrogenase complex . By inhibiting this enzyme, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing oxidative phosphorylation and reducing glycolysis. This shift in metabolic pathways can lead to decreased lactate production and altered energy metabolism in cells .
Comparison with Similar Compounds
Similar Compounds
Dichloroacetic acid (DCA): A closely related compound with similar inhibitory effects on pyruvate dehydrogenase kinase.
Monochloroacetic acid: Another chloroacetic acid derivative with different reactivity and applications.
Uniqueness
Propyl dichloroacetate is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid, dichloroacetic acid. The ester group makes this compound more lipophilic, potentially enhancing its ability to penetrate cell membranes and exert its effects intracellularly .
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
37587-81-8 |
|---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
propyl 2,2-dichloroacetate |
InChI |
InChI=1S/C5H8Cl2O2/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3 |
InChI Key |
AHRFMMRLDGAHBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


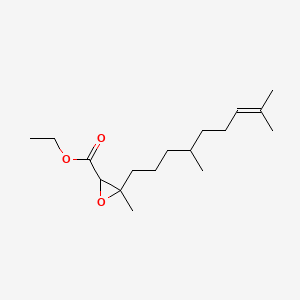
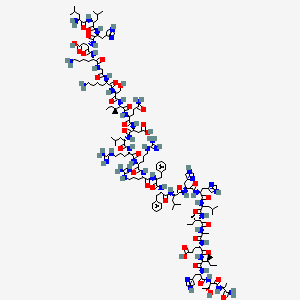
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)

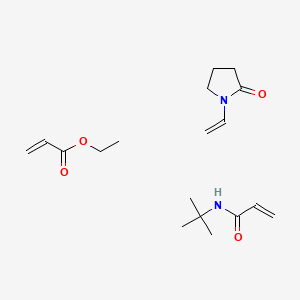

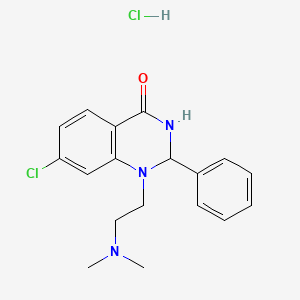
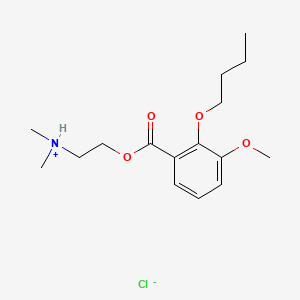
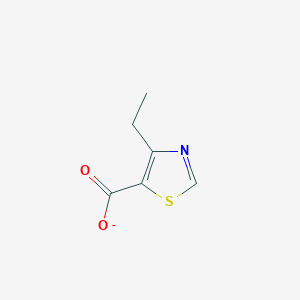

![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)


